
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a nitrobenzyl group and the chiral center at the pyrrolidinone ring contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylpyrrolidin-2-one and 4-nitrobenzyl bromide.
Nucleophilic Substitution: The 4-nitrobenzyl bromide undergoes a nucleophilic substitution reaction with the pyrrolidinone, facilitated by a base such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Reduction: 3,3-Dimethyl-5-(4-aminobenzyl)pyrrolidin-2-one.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Substituted benzyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylpyrrolidin-2-one: Lacks the nitrobenzyl group, resulting in different reactivity and applications.
5-(4-Nitrobenzyl)pyrrolidin-2-one: Similar structure but without the dimethyl substitution, affecting its chemical properties.
4-Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different core structures, leading to varied biological activities.
Uniqueness
(S)-3,3-Dimethyl-5-(4-nitrobenzyl)pyrrolidin-2-one is unique due to the combination of its chiral center, nitrobenzyl group, and pyrrolidinone core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(5S)-3,3-dimethyl-5-[(4-nitrophenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O3/c1-13(2)8-10(14-12(13)16)7-9-3-5-11(6-4-9)15(17)18/h3-6,10H,7-8H2,1-2H3,(H,14,16)/t10-/m0/s1 |
InChI-Schlüssel |
PWXVRXPYUDGHNH-JTQLQIEISA-N |
Isomerische SMILES |
CC1(C[C@@H](NC1=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(CC(NC1=O)CC2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


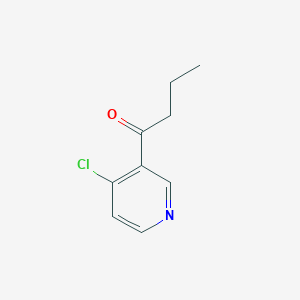
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13034918.png)
![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)

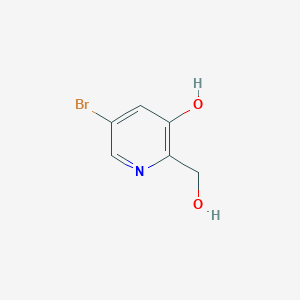
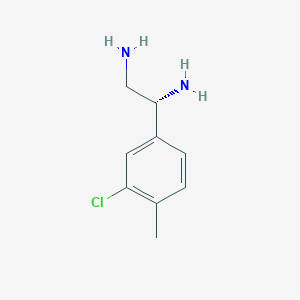
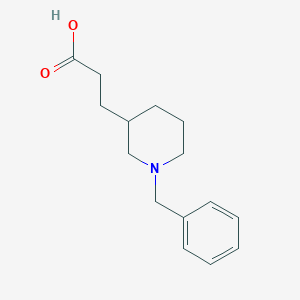
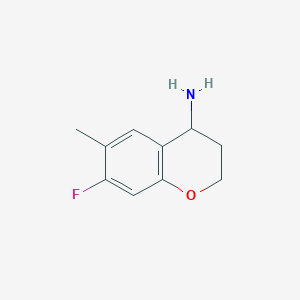

![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
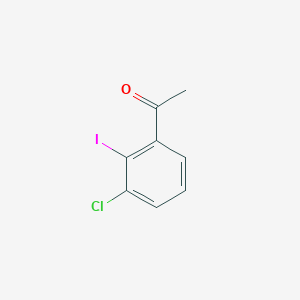
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
